Bienvenue dans la boutique en ligne BenchChem!

Streptozocin

Diabetes Research Beta-Cell Toxicity GLUT2 Transporter

Streptozocin is the irreplaceable gold standard for experimental diabetes induction and pancreatic neuroendocrine tumor (NET) research. Unlike generic alkylators (MNU, ENU, MMS, EMS), its unique glucosamine scaffold enables selective cellular uptake exclusively via the GLUT2 transporter—conferring β-cell tropism that no other nitrosourea can replicate. FDA-approved since 1982 for metastatic islet cell carcinoma; STZ/5-FU delivers a 30.3% ORR in NET G1/G2 first-line therapy versus 11.6% for everolimus. This ≥98% purity compound ships under cold chain; store at −20°C protected from light. For validated diabetes modeling and GLUT2 functional studies, accept no substitutes.

Molecular Formula C8H15N3O7
Molecular Weight 265.22 g/mol
CAS No. 18883-66-4
Cat. No. B1681764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptozocin
CAS18883-66-4
SynonymsU9889;  U-9889;  U 9889;  NCI-C03167;  NSC-85998;  AI3-50821;  NRRL 2697;  STZ;  SZC;  SZN;  streptozotocin. US brand name: Zanosar.
Molecular FormulaC8H15N3O7
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O
InChIInChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1
InChIKeyZSJLQEPLLKMAKR-GKHCUFPYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.
3.35e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Streptozocin CAS 18883-66-4: Product Classification and Core Technical Profile


Streptozocin (CAS 18883-66-4), also designated as streptozotocin or STZ, is a glucosamine-nitrosourea antibiotic derived from Streptomyces achromogenes [1]. It functions as a DNA-alkylating agent via a methylnitrosourea moiety and enters target cells selectively through the GLUT2 glucose transporter, which confers its distinctive pancreatic β-cell tropism [2]. The compound is approved by the FDA (since 1982) for the treatment of metastatic pancreatic islet cell carcinoma and is universally employed as the gold-standard diabetogenic agent in experimental diabetes research models [3].

Why Streptozocin Cannot Be Functionally Substituted by Standard Alkylating Agents


Generic substitution with other nitrosoureas or alkylating agents fails because streptozocin possesses a unique glucosamine scaffold that enables selective cellular uptake via the GLUT2 glucose transporter—a feature absent in N-methyl-N-nitrosourea (MNU), N-ethyl-N-nitrosourea (ENU), methyl methanesulphonate (MMS), and ethyl methanesulphonate (EMS) [1]. While these alternative alkylators exhibit comparable intrinsic DNA-damaging capacity, they lack the glucose-moiety-mediated transport that confers streptozocin's specific tropism for GLUT2-expressing cells [2]. This transport-dependent selectivity explains why structurally related nitrosoureas cannot replicate streptozocin's diabetogenic action and why its chloroethyl analog, chlorozotocin, exhibits an entirely distinct mutagenic potency and toxicity profile [3].

Streptozocin Quantitative Differentiation Evidence: Comparator-Based Performance Data


GLUT2-Dependent Selective Cytotoxicity: Streptozocin vs. Non-Glucose Nitrosoureas

Streptozocin exhibits GLUT2-transporter-dependent cytotoxicity that distinguishes it from non-glucose alkylating nitrosoureas. In RINm5F insulin-producing cells engineered to express GLUT2, streptozocin demonstrated markedly enhanced toxicity compared to control cells lacking GLUT2 expression. In contrast, the structurally related alkylating agents MNU, ENU, MMS, and EMS showed no differential toxicity between GLUT2-expressing and control cells [1]. This establishes that streptozocin's biological activity is mechanistically bipartite, requiring both the glucosamine moiety for selective uptake and the nitrosourea moiety for DNA alkylation.

Diabetes Research Beta-Cell Toxicity GLUT2 Transporter Alkylating Agent Selectivity

Mutagenic Potency: Streptozocin vs. Chlorozotocin in Ames Salmonella Assay

Streptozocin exhibits dramatically higher mutagenic potency than its 2-chloroethyl analog chlorozotocin (CLZ, CAS 54749-90-5). In the Ames Salmonella typhimurium assay, streptozocin was identified as the most mutagenic compound among all nitrosourea antitumor agents tested and demonstrated at least a 250-fold increase in mutagenic activity when compared directly to chlorozotocin [1]. This pronounced difference occurs despite both compounds sharing a glucosamine scaffold, indicating that the methylnitrosourea moiety of streptozocin confers substantially greater genotoxic potential than the chloroethylnitrosourea moiety of chlorozotocin in this prokaryotic system.

Genetic Toxicology Mutagenicity Structure-Activity Relationship Nitrosourea Analogs

Clinical Efficacy in NET G1/G2: Streptozocin-Based Regimen vs. CAPTEM Therapy

In a single-center retrospective study of patients with unresectable or metastatic pancreatic neuroendocrine neoplasms (Pan-NENs), an STZ-based regimen (streptozocin plus 5-fluorouracil) demonstrated superior efficacy over capecitabine-temozolomide (CAPTEM) therapy in the NET G1/G2 subgroup. The STZ group showed a significantly higher tumor shrinkage rate, and median progression-free survival (PFS) was significantly longer in the STZ group among NET G1/G2 patients [1]. No significant PFS difference was observed in the overall cohort, indicating that Ki-67 index and tumor grade may serve as predictive biomarkers for treatment selection favoring STZ-based therapy in lower-grade disease.

Pancreatic Neuroendocrine Tumors Chemotherapy Ki-67 Clinical Outcome

Overall Response Rate: Streptozocin/5-FU vs. Everolimus in Advanced panNETs

The SEQTOR-GETNE phase III randomized clinical trial compared streptozocin plus 5-fluorouracil (STZ/5-FU) against everolimus in patients with advanced pancreatic neuroendocrine tumors. As first-line treatment, STZ/5-FU achieved a significantly higher overall response rate (ORR) of 30.3% compared to 11.6% for everolimus (P = 0.012) [1]. In the second-line setting, STZ/5-FU also demonstrated a higher ORR of 30.6% versus 9.1% for everolimus (P = 0.072) [2]. Median progression-free survival was comparable between arms (STZ/5-FU 22.7 months vs everolimus 19.4 months), indicating that the differentiation lies primarily in tumor response magnitude rather than time-to-progression.

Pancreatic Neuroendocrine Tumors Response Rate Everolimus First-Line Therapy

β-Cell Specificity: GLUT2 Expression Level Correlates with Streptozocin Sensitivity

The cytotoxicity of streptozocin correlates quantitatively with the level of GLUT2 glucose transporter expression. In RINm5F insulin-producing cells, toxicity of streptozocin increased in parallel with increasing GLUT2 expression levels following stable transfection [1]. This GLUT2-dependent sensitivity explains the pronounced species differences in streptozocin diabetogenicity: rodent β-cells, which express high levels of GLUT2, are highly susceptible to streptozocin-induced destruction, whereas human β-cells, which express substantially lower GLUT2 levels, exhibit marked resistance [2]. This species-dependent differential sensitivity is a critical consideration for translational diabetes research and distinguishes streptozocin from non-glucose β-cell toxins such as alloxan, which operates via a distinct ROS-mediated mechanism.

Diabetes Induction GLUT2 Expression Beta-Cell Targeting Species Selectivity

Purity Specifications Across Commercial Suppliers: Quantitative Technical Benchmarking

Commercially available streptozocin demonstrates consistent high purity across major suppliers, with specifications ranging from ≥98% to ≥98.22% as verified by vendor certificates of analysis . Key solubility parameters are uniformly documented: 53 mg/mL in both DMSO and water at 25°C (199.83 mM), with ethanol insolubility noted . All suppliers uniformly indicate that aqueous solutions are unstable and must be freshly prepared before use, a critical handling parameter that distinguishes this nitrosourea from more stable alkylating agents . This supplier-agnostic consistency in purity and solubility specifications enables confident cross-vendor procurement without functional compromise.

Procurement Purity Analysis Supplier Comparison Technical Specifications

Streptozocin: Evidence-Validated Application Scenarios for Procurement Decision-Making


Experimental Diabetes Induction in Rodent Models

Streptozocin is the definitive agent for inducing insulin-dependent diabetes mellitus in rodent research models due to its GLUT2-mediated selective β-cell cytotoxicity [1]. The compound's toxicity correlates directly with GLUT2 expression levels, and its efficacy in producing stable hyperglycemia in mice and rats is supported by decades of standardized protocols [2]. Researchers should note that human β-cells are resistant due to low GLUT2 expression, a species-specific property that informs appropriate model selection and translational interpretation [3].

First-Line Chemotherapy for Advanced Pancreatic Neuroendocrine Tumors (panNETs) G1/G2

STZ-based chemotherapy (streptozocin plus 5-fluorouracil) is indicated as first-line systemic therapy for unresectable or metastatic pancreatic neuroendocrine neoplasms, particularly in patients with NET G1/G2 tumors where it demonstrates significantly longer progression-free survival compared to capecitabine-temozolomide (CAPTEM) therapy [1]. Additionally, STZ/5-FU achieves a 2.6-fold higher overall response rate (30.3% vs 11.6%) compared to everolimus in the first-line setting [2]. Renal function monitoring is required due to the compound's nephrotoxic potential [3].

Genetic Toxicology and Mutagenicity Reference Standard

Streptozocin serves as a high-potency positive control in genetic toxicology assays due to its exceptional mutagenic activity—at least 250-fold greater than its chloroethyl analog chlorozotocin in the Ames Salmonella assay [1]. Its mechanism involves direct DNA methylation leading to strand breaks, alkali-labile sites, and chromosomal aberrations [2]. This established genotoxic profile makes streptozocin a valuable reference compound for evaluating DNA damage response pathways and validating mutagenicity screening platforms.

GLUT2 Transporter Functional Studies and Cell-Specific Targeting

Streptozocin is a mechanistically validated tool for investigating GLUT2 glucose transporter function and GLUT2-expressing cell populations. Its cytotoxicity requires both the glucosamine moiety (for GLUT2-mediated uptake) and the nitrosourea moiety (for DNA alkylation), a bipartite mechanism confirmed by comparative studies showing that non-glucose alkylating agents (MNU, ENU, MMS, EMS) lack GLUT2-dependent toxicity [1]. This property enables its use as a functional probe for GLUT2 expression and activity in engineered cell systems and primary tissues [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptozocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.